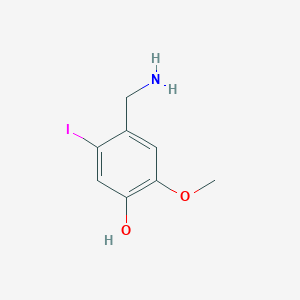

4-(Aminomethyl)-5-iodo-2-methoxyphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(aminomethyl)-5-iodo-2-methoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10INO2/c1-12-8-2-5(4-10)6(9)3-7(8)11/h2-3,11H,4,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROBSFPSNQJNQKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CN)I)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Aminomethyl 5 Iodo 2 Methoxyphenol

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of 4-(Aminomethyl)-5-iodo-2-methoxyphenol identifies two primary disconnections that simplify the target structure into readily available starting materials. The most logical approach involves disconnecting the carbon-nitrogen bond of the aminomethyl group and the carbon-iodine bond.

The primary disconnection targets the aminomethyl group (C-N bond). This bond can be retrosynthetically cleaved via a reductive amination pathway, leading to a key intermediate: 5-iodo-4-hydroxy-3-methoxybenzaldehyde, commonly known as 5-iodovanillin (B1580916). This aldehyde precursor contains the required carbon skeleton and the iodo and methoxy (B1213986) functionalities in the correct positions.

A secondary disconnection focuses on the carbon-iodine bond of 5-iodovanillin. This bond is readily formed through an electrophilic aromatic substitution reaction. Cleaving this bond leads back to a widely available and inexpensive starting material: 4-hydroxy-3-methoxybenzaldehyde, or vanillin (B372448). This two-step retrosynthetic approach, starting from vanillin, represents the most common and efficient strategy for the synthesis of the target compound.

Approaches to Introduce the Iodo Functionality

The introduction of the iodine atom onto the phenolic ring is a critical step that leverages the principles of electrophilic aromatic substitution. The hydroxyl and methoxy groups of the precursor are strong activating groups, which direct incoming electrophiles to the ortho and para positions. In the context of a vanillin or 2-methoxyphenol backbone, the C-5 position is electronically activated and sterically accessible for iodination.

Regioselective Iodination of 2-Methoxyphenol Precursors (e.g., using N-iodosuccinimide)

The direct iodination of vanillin is a highly effective method for producing 5-iodovanillin. The strong activating nature of the para-hydroxyl group and the ortho-methoxy group directs the electrophilic iodine preferentially to the C-5 position. Various iodinating agents can be employed for this transformation.

N-Iodosuccinimide (NIS) is a mild and efficient reagent for the iodination of activated aromatic compounds, including phenols. organic-chemistry.orgresearchgate.net The reaction is often catalyzed by an acid, such as trifluoroacetic acid, to generate a more potent electrophilic iodine species. organic-chemistry.org Other common methods involve the use of molecular iodine (I₂) or potassium iodide (KI) in the presence of an oxidizing agent. tandfonline.com For instance, a combination of KI and Oxone® in an aqueous system provides a greener alternative for the selective iodination of vanillin. tandfonline.comgctlc.org

| Reagent System | Solvent | Typical Yield | Reference |

| N-Iodosuccinimide (NIS) / Trifluoroacetic acid | Acetonitrile | High | organic-chemistry.org |

| Potassium Iodide (KI) / Oxone® | Water | ~47% (recrystallized) | tandfonline.com |

| Iodine (I₂) / Potassium Iodide (KI) / NaHCO₃ | Water | - | tandfonline.com |

| Sodium Iodide (NaI) / Sodium Hypochlorite (NaOCl) | Ethanol (B145695)/Water | - | tandfonline.com |

Halogenation via Directed Metalation (DoM) and Subsequent Halogen Exchange

Directed ortho-metalation (DoM) offers a powerful alternative for achieving high regioselectivity in the functionalization of aromatic rings. wikipedia.org This strategy relies on a directing metalation group (DMG) that coordinates with an organolithium base (e.g., n-butyllithium), facilitating deprotonation at the adjacent ortho position. nih.govbaranlab.org

For phenolic precursors, the hydroxyl group must first be protected with a suitable DMG, such as a carbamate (B1207046) group (e.g., -OCONEt₂). nih.gov This group directs the lithiation to the C-6 position. While this is not the desired position for direct iodination to form the target precursor, DoM is a crucial strategy for synthesizing otherwise difficult-to-obtain substitution patterns. researchgate.net For the synthesis of 5-iodovanillin, direct electrophilic iodination is typically more straightforward. However, DoM could be envisioned in a multi-step sequence where initial functionalization at a different position is required, followed by subsequent manipulations. The process involves treating the DMG-protected phenol (B47542) with a strong base at low temperatures (-78 °C), followed by quenching the resulting aryllithium intermediate with an iodine source like molecular iodine (I₂) to install the halogen. wikipedia.org

Ortho-Iodination Strategies on Activated Phenolic Rings

The inherent electronic properties of 2-methoxyphenol derivatives like vanillin strongly favor electrophilic substitution at the position ortho to the methoxy group and para to the hydroxyl group (C-5). Phenols are highly activated aromatic compounds, making them susceptible to iodination under relatively mild conditions. manac-inc.co.jp The reaction proceeds via the generation of an electrophilic iodine species (e.g., I⁺), which is attacked by the electron-rich aromatic ring. The stability of the resulting carbocation intermediate (Wheland intermediate) is greatest when the attack occurs at the C-5 position, due to resonance stabilization provided by both the hydroxyl and methoxy groups. This inherent regioselectivity makes direct ortho-iodination (relative to the methoxy group) the most common and practical approach for synthesizing the 5-iodovanillin intermediate. nih.gov

Strategies for Aminomethyl Group Installation

Once the 5-iodovanillin intermediate is secured, the final step is the installation of the aminomethyl group at the C-4 position.

Reductive Amination of Aldehyde Precursors (e.g., Vanillin derivatives)

Reductive amination is a versatile and widely used method for converting aldehydes and ketones into amines. bu.edu The process involves two sequential reactions in a single pot: the formation of an imine or iminium ion, followed by its reduction to an amine. masterorganicchemistry.com

In this synthesis, 5-iodovanillin is reacted with an ammonia (B1221849) source (such as ammonia, ammonium (B1175870) acetate (B1210297), or hydroxylamine) under mildly acidic conditions (pH 4-5) to form the corresponding imine. This intermediate is typically not isolated but is reduced in situ with a suitable reducing agent. youtube.com

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is particularly effective because it is mild enough not to reduce the starting aldehyde but is sufficiently reactive to reduce the protonated imine (iminium ion), which is in equilibrium with the aldehyde and amine. masterorganicchemistry.com This selectivity ensures high conversion to the desired aminomethyl product.

| Reducing Agent | Key Characteristics |

| Sodium Borohydride (NaBH₄) | Strong reducing agent; can also reduce the starting aldehyde. |

| Sodium Cyanoborohydride (NaBH₃CN) | Mild and selective; reduces iminium ions in the presence of aldehydes. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A milder and less toxic alternative to NaBH₃CN. masterorganicchemistry.com |

Mannich-type Reactions on Phenolic Systems

The Mannich reaction is a powerful C-C bond-forming process that facilitates the aminoalkylation of an active hydrogen atom present in a substrate. beilstein-journals.orgoarjbp.com In the context of phenolic systems, the electron-rich aromatic ring serves as the nucleophile, typically leading to substitution at the ortho and para positions relative to the activating hydroxyl group. nih.gov

A hypothetical Mannich-based synthesis of this compound would likely involve the reaction of a pre-functionalized phenol, such as 4-iodo-2-methoxyphenol, with formaldehyde (B43269) and a suitable amine (e.g., ammonia or a protected equivalent). The strongly activating hydroxyl group directs incoming electrophiles primarily to its ortho positions. In this precursor, the C6 position is the most activated and sterically accessible site for the aminomethyl group to be introduced. This would result in the formation of 6-(Aminomethyl)-4-iodo-2-methoxyphenol, an isomer of the target compound.

Alternatively, starting with 2-methoxyphenol (guaiacol), the Mannich reaction would yield a mixture of products, with substitution occurring at the C4 (para) and C6 (ortho) positions. While this could produce a 4-(aminomethyl)-2-methoxyphenol intermediate, the subsequent iodination step would present significant regioselectivity challenges, as all three substituents (hydroxyl, methoxy, and aminomethyl) are activating and ortho-, para-directing, potentially leading to a complex mixture of iodinated products. Due to these regiochemical control issues, Mannich-type reactions are generally not the preferred primary route for the specific substitution pattern of this compound.

Nucleophilic Substitution on Benzylic Halides

A more controlled and regiochemically precise approach involves the nucleophilic substitution on a benzylic halide. This strategy relies on the synthesis of a key intermediate, such as 4-(halomethyl)-5-iodo-2-methoxyphenol (where the halogen is typically bromine or chlorine), followed by displacement of the halide with an amine nucleophile.

The synthesis of the benzylic halide precursor can be envisioned starting from 5-iodovanillin (4-hydroxy-5-iodo-3-methoxybenzaldehyde). The synthetic sequence would be as follows:

Reduction of Aldehyde: The aldehyde group of 5-iodovanillin is first reduced to a primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄) to yield (4-hydroxy-5-iodo-3-methoxyphenyl)methanol.

Halogenation of Alcohol: The resulting benzylic alcohol is then converted to the corresponding benzylic halide. This transformation can be achieved using reagents such as thionyl chloride (SOCl₂) for the chloride or phosphorus tribromide (PBr₃) for the bromide.

Nucleophilic Substitution: The benzylic halide is then reacted with a nitrogen nucleophile. Using ammonia would directly yield the primary amine, this compound. Alternatively, safer and more manageable ammonia equivalents like hexamethylenetetramine (in the Sommelet reaction) or sodium azide (B81097) followed by reduction can be employed to introduce the aminomethyl group. This multi-step pathway offers excellent control over the position of each functional group.

Sequential and Convergent Synthesis Routes

Stepwise Functionalization of a Common Phenolic Core

The most practical and widely applicable strategy for synthesizing complex substituted phenols like this compound is the stepwise functionalization of a simple, commercially available phenolic core. Vanillin (4-hydroxy-3-methoxybenzaldehyde) is an ideal starting material due to its substitution pattern, which closely resembles a portion of the target molecule.

A highly efficient and regioselective route starting from vanillin involves two key steps:

Electrophilic Iodination: The first step is the iodination of vanillin. The phenol ring in vanillin is highly activated by the strong ortho-, para-directing hydroxyl and methoxy groups. The position ortho to the hydroxyl group and meta to the deactivating aldehyde group (C5) is the most electronically and sterically favored site for electrophilic substitution. Reaction of vanillin with an iodinating agent such as iodine in the presence of an oxidizing agent (e.g., periodic acid) or N-Iodosuccinimide (NIS) selectively yields 5-iodovanillin. nih.gov

Reductive Amination: The second step converts the aldehyde functional group of 5-iodovanillin directly into the desired aminomethyl group. Reductive amination is a one-pot reaction where the aldehyde condenses with an ammonia source (such as ammonium acetate or ammonia in methanol) to form an intermediate imine. This imine is then reduced in situ by a reducing agent like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation (H₂/Pd) to afford the final product, this compound. This sequential approach provides excellent control over the final substitution pattern.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions for each step. Key parameters include the choice of reagents, solvents, temperature, and reaction time.

For the iodination of vanillin , various systems have been developed to improve yields and selectivity. The use of molecular iodine (I₂) combined with a suitable oxidant is common. The reaction conditions can significantly impact the outcome, with factors like solvent polarity and temperature playing crucial roles.

| Reagent System | Oxidant | Solvent | Temperature | Typical Yield of 5-Iodovanillin |

| I₂ / HIO₄ | Periodic Acid | Methanol (B129727)/Water | Room Temp. | High |

| I₂ / H₂O₂ | Hydrogen Peroxide | Acetic Acid | 40-50 °C | Good to High |

| NIS | - | Acetonitrile | Room Temp. | High |

| ICl | - | Dichloromethane | 0 °C to Room Temp. | Good |

For the reductive amination of 5-iodovanillin , the choice of reducing agent and ammonia source is critical to maximize yield and minimize side reactions.

| Ammonia Source | Reducing Agent | Solvent | pH Condition | Typical Yield |

| NH₄OAc | NaBH₃CN | Methanol | Weakly Acidic (6-7) | Good to High |

| NH₃ in MeOH | H₂ / Pd-C | Methanol | Neutral | High |

| NH₄Cl / NaBH(OAc)₃ | Sodium triacetoxyborohydride | Dichloroethane | Neutral | Good |

Careful control of pH is necessary during reductive amination to ensure the formation of the imine intermediate without deactivating the amine nucleophile. The choice of a mild reducing agent like NaBH₃CN is often preferred as it does not readily reduce the aldehyde in the absence of imine formation.

Green Chemistry Considerations in Synthesis

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. tandfonline.comwjpmr.com This involves assessing the atom economy, choice of solvents, and nature of reagents.

Solvents: Traditional organic syntheses often use volatile and hazardous chlorinated solvents like dichloromethane. Green alternatives include the use of ethanol, water, or 2-methyltetrahydrofuran. Some modern iodination procedures have been developed to work in greener solvents like ethanol. nih.gov Solvent-free approaches, such as mechanochemical grinding, have been shown to be effective for reactions like iodination, drastically reducing solvent waste. nih.gov

Reagents and Catalysis: The use of stoichiometric and often hazardous reagents should be minimized. In the iodination step, using a catalytic amount of an oxidant with molecular iodine is preferable to using stoichiometric amounts of more hazardous iodinating agents. For the reduction step, catalytic hydrogenation is a very green method as its only byproduct is water, and the catalyst can often be recovered and reused.

Atom Economy: The stepwise synthesis from vanillin via iodination followed by reductive amination is a relatively atom-economical route. Reductive amination, in particular, is an efficient transformation that incorporates the ammonia molecule with the loss of only a water molecule.

Energy Consumption: Optimizing reactions to proceed at room temperature or with minimal heating reduces energy consumption. Many modern iodination and reductive amination protocols are designed to be effective under mild conditions.

By carefully selecting reagents and conditions, the synthesis can be made more sustainable, aligning with the modern imperatives of green chemistry.

Solvent Selection and Minimization

The choice of solvent is a cornerstone of green chemistry, with a significant impact on the environmental footprint of a synthetic process. In the synthesis of this compound and its intermediates, research has shifted towards the use of benign solvents and the minimization of their use altogether.

One key transformation is the iodination of the phenolic ring. Traditional iodination reactions often employ chlorinated solvents, which pose environmental and health risks. Modern approaches, however, have demonstrated the efficacy of greener alternatives. For instance, the iodination of activated aromatic compounds, such as phenols, can be carried out efficiently in aqueous methanol. This method utilizes inexpensive and readily available potassium iodide and ammonium peroxodisulfate, avoiding the need for harsh acids and toxic solvents.

Furthermore, solvent-free reaction conditions represent a significant advancement in minimizing solvent waste. The cross-dehydrogenative ortho-aminomethylation of phenols, a potential step in the synthesis of the target molecule, has been successfully achieved under solvent-free conditions using a nano-copper catalyst. mdpi.com This approach not only eliminates the need for a solvent but can also lead to higher reaction efficiency.

The impact of solvent choice on reaction outcomes is also a critical consideration. In electrophilic aromatic substitution reactions on phenols, the polarity of the solvent can influence the rate and selectivity of the reaction. thermofisher.com The use of polar protic solvents like water or alcohols can enhance the rate of iodination by stabilizing charged intermediates.

Table 1: Comparison of Solvents in Phenol Iodination

| Solvent System | Reagents | Yield (%) | Reference |

| Aqueous Methanol | KI / (NH₄)₂S₂O₈ | High | (Ganguly, Barik, & Dutta, 2010) |

| Water | KI / K₂FeO₄ | Good to Excellent | nih.gov |

| Dichloromethane | I₂ / H₂O₂ | Moderate | rsc.org |

| Solvent-Free | Nano-copper catalyst | 68-89 | mdpi.com |

Note: Yields are for various substituted phenols and serve as a representative comparison.

Catalyst Development for Sustainable Synthesis

The development of efficient and recyclable catalysts is paramount for creating sustainable synthetic routes. In the context of this compound synthesis, catalytic methods for both aminomethylation and iodination are crucial.

The introduction of the aminomethyl group onto the phenol ring can be achieved via a Mannich-type reaction. adichemistry.comwikipedia.org Traditionally, this reaction may require stoichiometric amounts of reagents. However, significant progress has been made in developing catalytic versions. Copper-catalyzed cross-dehydrogenative ortho-aminomethylation of phenols has emerged as a powerful tool. nih.govnih.gov These reactions demonstrate high regioselectivity for the position ortho to the hydroxyl group, which is a key structural feature of the target molecule. The use of copper catalysts allows for the direct coupling of phenols with amines, avoiding the need for pre-functionalized starting materials and thus improving atom economy. mdpi.comrsc.org Furthermore, the development of heterogeneous copper catalysts allows for easy recovery and reuse, adding to the sustainability of the process. researchgate.net

For the iodination step, catalytic methods can replace harsher, stoichiometric iodinating agents. While elemental iodine is often used, its electrophilicity can be enhanced by catalytic amounts of an oxidizing agent or an acid. For instance, the use of N-iodosuccinimide (NIS) with a catalytic amount of trifluoroacetic acid provides a mild and efficient method for the iodination of methoxy-substituted aromatic compounds. organic-chemistry.org Disulfide-catalyzed electrophilic iodination using 1,3-diiodo-5,5-dimethylhydantoin (DIH) is another example of a mild and effective catalytic system. organic-chemistry.org

Table 2: Catalytic Systems for Key Synthetic Steps

| Reaction Type | Catalyst | Key Advantages | Reference |

| ortho-Aminomethylation | Cu(II) complexes | High selectivity, mild conditions | nih.govnih.gov |

| ortho-Aminomethylation | Heterogeneous Cu | Recyclable, solvent-free conditions | mdpi.comresearchgate.net |

| Iodination | NIS / cat. TFA | Mild conditions, high yields | organic-chemistry.org |

| Iodination | Disulfide / DIH | Lewis base catalysis, mild conditions | organic-chemistry.org |

Atom Economy and Reaction Efficiency

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. wikipedia.org Maximizing atom economy is crucial for minimizing waste and creating more sustainable chemical processes.

Route A: Aminomethylation followed by Iodination

Aminomethylation: A catalytic cross-dehydrogenative coupling (CDC) reaction would be highly atom-economical as it ideally only produces water as a byproduct. rsc.org

Iodination: The use of I₂ with a catalytic oxidant that is regenerated (e.g., using air as the terminal oxidant) would also contribute to high atom economy.

Route B: Iodination followed by Aminomethylation

Iodination: As in Route A, a catalytic iodination method would be preferable for maximizing atom economy.

Aminomethylation: A Mannich reaction, which is a condensation reaction, typically has good atom economy as the byproduct is water. adichemistry.comwikipedia.org

Table 3: Theoretical Atom Economy of an Idealized Iodination Step

| Reactants | Desired Product | Byproducts | % Atom Economy |

| C₈H₁₁NO₂ + I₂ | C₈H₁₀INO₂ | HI | 65.5% |

| C₈H₁₁NO₂ + 2KI + H₂O₂ | C₈H₁₀INO₂ | 2KOH | 54.7% |

Calculations are based on the molecular weights of the reactants and the desired product, assuming 4-(aminomethyl)-2-methoxyphenol as the starting material for iodination.

Chemical Reactivity and Mechanistic Studies of 4 Aminomethyl 5 Iodo 2 Methoxyphenol

Reactivity of the Aminomethyl Moiety

The aminomethyl group, a primary amine attached to a benzylic carbon, is a key site for a variety of chemical transformations.

Nucleophilic Reactivity of the Primary Amine

The primary amine in 4-(aminomethyl)-5-iodo-2-methoxyphenol possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. It can readily participate in reactions with a wide range of electrophiles. Amines, in general, are sufficiently nucleophilic to undergo direct alkylation under mild conditions. wikipedia.org The nucleophilicity of this primary amine is influenced by the electronic effects of the substituents on the benzene (B151609) ring. The electron-donating methoxy (B1213986) group may slightly enhance the nucleophilicity of the amine, while the electron-withdrawing iodine atom may have a modest attenuating effect.

Derivatization Reactions of the Amine Functionality (e.g., N-alkylation, acylation)

N-Alkylation: The primary amine of this compound is expected to react with alkyl halides to form secondary amines, and subsequently, tertiary amines and quaternary ammonium (B1175870) salts. wikipedia.org However, direct alkylation of primary amines with alkyl halides can often lead to a mixture of N-mono- and di-alkylated products, making selective mono-alkylation challenging. google.com To achieve selective mono-N-alkylation of aminophenols, methods involving the formation of an imine with an aldehyde, followed by reduction, have been developed. researchgate.net For instance, the reaction of an aminophenol with an aldehyde can form an N-alkyl quaternary salt which can then be hydrolyzed to yield the desired N-monoalkylated product. google.com

Illustrative N-Alkylation of a Related Aminophenol

| Reactant | Reagent | Product | Conditions | Yield |

|---|---|---|---|---|

| o-Aminophenol | Benzaldehyde (B42025), then NaBH4 | N-benzyl-o-aminophenol | Methanol (B129727), room temperature | Variable, often with side products |

N-Acylation: The primary amine can be readily acylated using acylating agents such as acyl chlorides, anhydrides, or carboxylic acids under appropriate conditions to form stable amide derivatives. N-acylation is a fundamental reaction for protecting the amino group in multi-step syntheses. orientjchem.org Various methods have been developed for the N-acylation of amines, including catalyst-free reactions with acetic anhydride (B1165640) in water. orientjchem.org For amino alcohols, selective N-acylation can be achieved by forming a mixed anhydride from an organic acid and a sulfonyl chloride, which then reacts with the amino alcohol. google.com

Representative N-Acylation of Amines

| Amine Substrate | Acylating Agent | Conditions | Product | Yield |

|---|---|---|---|---|

| Benzylamine | Acetic Anhydride | Water, catalyst-free | N-benzylacetamide | 92% |

| Sulfonamide | Acetic Anhydride | Water, catalyst-free | N-acetylated sulfonamide | 92% |

Potential for Intramolecular Cyclization Reactions

The presence of the iodine atom ortho to the aminomethyl group introduces the possibility of intramolecular cyclization reactions. While specific studies on this compound are lacking, related reactions of iodo-substituted amides suggest that radical cyclization could be a potential pathway. For example, α-iodo amides can undergo radical cyclization in the presence of reagents like Bu3SnF. researchgate.net Hypervalent iodine-mediated cyclization is another possibility, where an iodine(III) species activates an alkene for intramolecular attack by an amide nitrogen. beilstein-journals.org

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another reactive center in the molecule, capable of participating in both acid-base and substitution reactions.

Acidity and Phenoxide Formation in Solution

The hydroxyl group imparts acidic properties to the molecule. In the presence of a base, it can be deprotonated to form a phenoxide anion. The acidity of the phenol (B47542) is influenced by the electronic nature of the ring substituents. The electron-donating methoxy group at the ortho position would tend to decrease the acidity, while the electron-withdrawing iodine atom at the meta position would increase it. Guaiacol (B22219) (2-methoxyphenol), a related compound, is known to interact with atmospheric water and form protonated species through proton transfer. researchgate.net The formation of the phenoxide anion significantly increases the nucleophilicity of the oxygen atom, making it more reactive towards electrophiles.

O-Alkylation and O-Acylation Reactions

O-Alkylation: The phenolic hydroxyl group can be alkylated to form an ether linkage. This reaction, often carried out under Williamson ether synthesis conditions, typically involves the deprotonation of the phenol to form the more nucleophilic phenoxide, followed by reaction with an alkyl halide. Selective O-alkylation of aminophenols can be achieved by first protecting the amino group. researchgate.net For example, the amino group can be protected by forming a benzaldehyde imine, followed by alkylation of the hydroxyl group and subsequent hydrolysis of the imine. researchgate.net Alternatively, O-alkylation of phenol derivatives can be achieved using alcohols in the presence of a Lewis or Brønsted acid catalyst. rsc.org

Illustrative O-Alkylation of a Substituted Phenol

| Reactant | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| β-Naphthol | Alkyl Halide | Aqueous micellar media, ultrasonic/microwave | Alkoxy naphthalene | Good to excellent |

O-Acylation: Similar to O-alkylation, the phenolic hydroxyl group can be acylated to form an ester. This is typically achieved by reacting the phenol with an acyl chloride or an acid anhydride in the presence of a base. The acetylation of the hydroxyl group in phenols can be used to attenuate its activating influence in electrophilic aromatic substitution reactions. libretexts.org

Hydrogen Bonding Interactions and Their Influence on Reactivity

The reactivity of this compound is significantly influenced by the presence of its functional groups—hydroxyl (-OH), aminomethyl (-CH₂NH₂), and methoxy (-OCH₃)—which can participate in hydrogen bonding. These interactions can occur both intramolecularly (within the same molecule) and intermolecularly (between different molecules). The phenolic hydroxyl group is a strong hydrogen bond donor, while the oxygen of the methoxy group and the nitrogen of the aminomethyl group can act as hydrogen bond acceptors. The protons on the aminomethyl group can also act as donors.

These hydrogen bonding networks can affect the molecule's reactivity in several ways:

Solubility and Reagent Accessibility: Intermolecular hydrogen bonding can influence the compound's solubility in various reaction solvents, which in turn affects reaction rates. A strong network of hydrogen bonds might hinder the access of reagents to the reactive sites on the molecule.

Electronic Properties: Intramolecular hydrogen bonding between the phenolic hydroxyl and the methoxy group's oxygen can alter the electron density of the aromatic ring. This can impact the ring's susceptibility to electrophilic or nucleophilic attack.

Catalyst Interaction: In metal-catalyzed reactions, the hydroxyl and amino groups can coordinate with the metal center. This chelation can influence the catalyst's activity and the regioselectivity of the reaction by holding the catalyst in a specific orientation relative to the aryl iodide bond.

Reactivity of the Aryl Iodide Moiety

The carbon-iodine (C-I) bond is the most reactive site on the aromatic ring for many types of transformations due to its relatively low bond strength compared to other carbon-halogen bonds. This makes the aryl iodide moiety an excellent functional group for introducing molecular complexity.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and aryl iodides are highly effective substrates. libretexts.org The general order of reactivity for aryl halides in these reactions is I > Br > OTf >> Cl. libretexts.orglibretexts.org These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.orglibretexts.org

Suzuki-Miyaura Reaction: This reaction couples the aryl iodide with an organoboron compound, typically a boronic acid or ester, to form a biaryl structure. libretexts.orglibretexts.org It is widely used due to the stability and low toxicity of the boron reagents. libretexts.org For a substrate like this compound, the reaction would be expected to proceed efficiently.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ | SPhos/XPhos | K₂CO₃ | Toluene/H₂O | 85 | Good to Excellent | nih.gov |

| PdCl₂(PPh₃)₂ | None | K₂CO₃ | THF/H₂O | 60 | 95 | ysu.am |

Sonogashira Reaction: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne. wikipedia.org It typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org Copper-free versions have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.gov The reaction is valuable for creating rigid, linear structures in molecules. nih.gov

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Iodides

| Catalyst System | Base | Solvent | Temperature | Notes | Ref |

|---|---|---|---|---|---|

| Pd(PPh₃)₄, CuI | Amine (e.g., Et₃N) | THF/DMF | Room Temp. to 65 °C | Classic conditions, can be performed under mild conditions. | wikipedia.org |

| [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Room Temp. | Air-stable, copper-free, rapid reaction. | nih.gov |

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene. wikipedia.org It is a key method for vinylating aromatic rings. beilstein-journals.org The reaction typically requires a palladium catalyst and a base. wikipedia.org The stereoselectivity often favors the trans isomer. organic-chemistry.org

Table 3: Representative Conditions for Heck Reaction of Aryl Iodides

| Catalyst | Base | Solvent | Temperature (°C) | Notes | Ref |

|---|---|---|---|---|---|

| Pd(OAc)₂ | DIPEA | scCO₂/THF/Methanol | 145 | Phosphine-free, continuous flow system. | beilstein-journals.org |

| PdCl₂ | KOAc | Methanol | 120 | Original Mizoroki-Heck conditions. | wikipedia.org |

Copper-mediated reactions, such as the Ullmann condensation, represent a classic method for forming carbon-carbon or carbon-heteroatom bonds. nih.gov While often requiring harsher conditions (high temperatures) than palladium-catalyzed methods, they remain useful, particularly for certain substrates. The reaction involves the coupling of two aryl halide molecules or an aryl halide with an alcohol, amine, or thiol. For this compound, an Ullmann-type homocoupling could produce a symmetrical biaryl compound.

In nucleophilic aromatic substitution (SₙAr), a nucleophile replaces a leaving group on an electron-poor aromatic ring. masterorganicchemistry.com The reaction proceeds through a negatively charged intermediate (a Meisenheimer complex). masterorganicchemistry.com The presence of strong electron-withdrawing groups ortho or para to the leaving group is crucial for accelerating the reaction. masterorganicchemistry.com

For SₙAr reactions, the typical halide reactivity order is F > Cl > Br > I. nih.gov This is because the rate-determining step is usually the initial attack by the nucleophile, not the breaking of the carbon-halogen bond. masterorganicchemistry.comyoutube.com The high electronegativity of fluorine stabilizes the anionic intermediate more effectively. Therefore, iodine is generally a poor leaving group in SₙAr reactions under standard conditions. The electron-donating nature of the methoxy and hydroxyl groups on this compound would further deactivate the ring towards nucleophilic attack, making a standard SₙAr reaction at the iodo-position highly unlikely.

The halogen dance is a base-induced isomerization reaction where a halogen atom migrates from one position to another on an aromatic ring. nih.gov This reaction typically occurs on halogenated aromatic or heteroaromatic systems under the influence of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide. The mechanism involves deprotonation of the aromatic ring to form an aryl anion, which then facilitates the migration of the halogen. For this compound, a halogen dance could potentially be induced, leading to the migration of the iodine atom to another position on the ring, although the specific regioselectivity would depend heavily on the relative acidity of the ring protons and the stability of the potential anionic intermediates.

Influence of the Methoxy Group on Aromatic Reactivity

The methoxy group (-OCH₃) is a key substituent that significantly modulates the reactivity of the aromatic ring in this compound. Its influence stems from a combination of two opposing electronic effects:

Mesomeric Effect (+M): The oxygen atom of the methoxy group has lone pairs of electrons that it can donate into the aromatic π-system. This resonance effect increases electron density on the ring, particularly at the ortho and para positions relative to the methoxy group.

Inductive Effect (-I): The oxygen atom is more electronegative than carbon, so it withdraws electron density from the aromatic ring through the sigma bond.

In Palladium-Catalyzed Reactions: The electron-donating nature of the methoxy group can influence the rate of oxidative addition of the aryl iodide to the palladium(0) catalyst. Increased electron density at the carbon bearing the iodine can sometimes slow this rate-determining step.

In Nucleophilic Aromatic Substitution: The strong activating (+M) effect of the methoxy group increases the electron density of the ring, making it less electrophilic and thus strongly deactivating it for SₙAr reactions. masterorganicchemistry.com

In Halogen Dance Reactions: The methoxy group influences the acidity of the adjacent ring protons. Its -I effect can slightly increase the acidity of the proton at C-3, potentially influencing the site of initial deprotonation by a strong base.

Activating and Directing Effects in Electrophilic Aromatic Substitution

The susceptibility of an aromatic ring to electrophilic attack and the regioselectivity of such reactions are profoundly influenced by the nature of the substituents it bears. In the case of this compound, the directing effects of the methoxy (-OCH₃), aminomethyl (-CH₂NH₂), and iodo (-I) groups determine the positions at which an incoming electrophile will preferentially substitute.

The methoxy group is a potent activating group and an ortho, para-director. Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density to the benzene ring through resonance, which stabilizes the carbocation intermediate (the arenium ion) formed during electrophilic attack. This resonance effect outweighs the electron-withdrawing inductive effect of the electronegative oxygen atom. libretexts.orgbyjus.com

The aminomethyl group is analogous to an alkyl group in its effect on the aromatic ring. Alkyl groups are weakly activating and ortho, para-directing due to their electron-donating inductive effect. byjus.com The amino group (-NH₂) itself is a very strong activating ortho, para-director due to the lone pair on nitrogen. libretexts.orgbyjus.com However, in acidic media, the amino group can be protonated to form an anilinium ion (-NH₃⁺), which becomes a strongly deactivating meta-director. quora.com For the aminomethyl group, the activating effect is primarily inductive.

The iodo group , like other halogens, is a deactivating group yet an ortho, para-director. libretexts.orgbyjus.com Halogens are electronegative and withdraw electron density from the ring inductively, thus deactivating it towards electrophilic attack. However, they possess lone pairs that can be donated through resonance to stabilize the arenium ion intermediate at the ortho and para positions. byjus.com

In a polysubstituted ring, the directing effects of the substituents are combined. For this compound, the powerful activating and ortho, para-directing methoxy group will strongly influence the position of substitution. The aminomethyl group, also an ortho, para-director, will reinforce this. The deactivating but ortho, para-directing iodo group will have a lesser influence. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the strongly activating methoxy group that are not already substituted.

Steric and Electronic Contributions to Reaction Pathways

The reaction pathways of this compound are shaped by both the electronic effects of its substituents and steric hindrance.

Steric Contributions: The sheer size of the substituents can hinder the approach of an electrophile to certain positions on the ring. The iodo atom is the largest of the common halogen substituents, and the aminomethyl group also possesses significant bulk. This steric hindrance can influence the ratio of ortho to para products, with substitution at the less hindered para position often being favored. pitt.edu For instance, in the nitration of toluene, the product distribution is influenced by the size of the electrophile, with larger electrophiles favoring the less sterically hindered para position.

The interplay of these steric and electronic factors dictates the most likely positions for electrophilic attack on the this compound ring. The positions ortho to the methoxy group are electronically activated, but one is already occupied by the iodo group and the other is adjacent to the bulky aminomethyl group. This suggests that the position para to the methoxy group (and ortho to the iodo group) would be a highly probable site for substitution, assuming it is sterically accessible.

Reaction Kinetics and Thermodynamics of Transformations

Reaction Kinetics: The rate of electrophilic aromatic substitution is highly dependent on the nature of the substituents. Activating groups increase the reaction rate by lowering the activation energy of the rate-determining step, which is the formation of the arenium ion. masterorganicchemistry.com Deactivating groups have the opposite effect. For example, the iodination of phenol is an electrophilic substitution reaction, and its rate is enhanced by electron-donating substituents on the phenol ring. iau.ir

The following table presents kinetic data for the iodination of various substituted phenols, which can serve as an analogy for the reactivity of this compound. The rate constants (k) demonstrate the influence of different substituents on the reaction rate.

Kinetic Data for the Iodination of Substituted Phenols

Reaction: Phenol derivative + Pyridinium Iodochloride → Iodinated Phenol

Solvent: Methanol

| Substituent on Phenol | Rate Constant (k) at 298 K (L mol⁻¹ s⁻¹) | Relative Rate (to Phenol) |

|---|---|---|

| p-CH₃ | 1.8 x 10⁻³ | 2.5 |

| p-OCH₃ | 3.5 x 10⁻³ | 4.9 |

| H (Phenol) | 7.2 x 10⁻⁴ | 1.0 |

| p-Cl | 3.1 x 10⁻⁴ | 0.43 |

| p-NO₂ | 1.5 x 10⁻⁵ | 0.021 |

Data adapted from a study on the kinetics of iodination of substituted phenols. iau.ir

Thermodynamics: The thermodynamic feasibility of a reaction is determined by the change in Gibbs free energy (ΔG). For electrophilic iodination, the reaction is often reversible, and the position of the equilibrium is influenced by the electronic properties of the aromatic substrate. quora.com The standard enthalpies of formation for various methoxyphenols have been determined experimentally and computationally, providing insight into their relative stabilities. researchgate.net

Investigation of Reaction Mechanisms and Transition States

The detailed pathway of a chemical reaction, including the structures of intermediates and transition states, constitutes its mechanism. For electrophilic aromatic substitution, the generally accepted mechanism involves the formation of a resonance-stabilized carbocation intermediate, the arenium ion (or σ-complex). masterorganicchemistry.com

Reaction Mechanisms: In the nitration of some 4-substituted anisoles, the formation of a 4-nitro-4-substituted-cyclohexa-2,5-dienone intermediate has been observed. iau.ir The decomposition of this intermediate can proceed through different pathways depending on the reaction conditions, leading to various nitrophenol products. iau.ir This highlights the potential for complex reaction mechanisms in polysubstituted aromatic systems.

Transition States: The transition state in electrophilic aromatic substitution is the highest energy point on the reaction coordinate leading to the formation of the arenium ion. Computational chemistry provides a powerful tool for investigating the structures and energies of these transient species. Studies on the gas-phase electrophilic substitution of benzene have shown that the transition state involves a significant out-of-plane distortion of the aromatic ring. niscpr.res.in For substituted benzenes, the relative energies of the transition states for attack at different positions determine the regioselectivity of the reaction. The presence of electron-donating groups stabilizes the transition state, lowering the activation energy and increasing the reaction rate.

Due to the complexity of the substituent pattern in this compound, a detailed computational analysis would be necessary to accurately predict the energies of the various possible transition states and thus the most favorable reaction pathway. Such studies on closely related molecules, like substituted anilines and phenols, have provided valuable insights into their reactivity. researchgate.net

Advanced Spectroscopic Analysis and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the structural elucidation of organic compounds in solution and solid states. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-Dimensional NMR (¹H, ¹³C) for Core Structure Confirmation

One-dimensional ¹H and ¹³C NMR spectra are fundamental for confirming the core structure of 4-(aminomethyl)-5-iodo-2-methoxyphenol. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling. The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical nature.

In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons, the aminomethyl protons, the methoxy (B1213986) protons, and the phenolic hydroxyl proton. The aromatic region would likely display two singlets, corresponding to the protons at positions 3 and 6 of the benzene (B151609) ring, due to the lack of adjacent protons for coupling. The aminomethyl group (-CH₂NH₂) would typically exhibit a singlet for the methylene (B1212753) protons, while the amino protons may appear as a broad singlet. The methoxy group (-OCH₃) protons would also present as a sharp singlet. The phenolic -OH proton signal is often broad and its chemical shift can be concentration and solvent dependent.

The ¹³C NMR spectrum would complement this by showing distinct signals for each of the six aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon bearing the iodine atom is expected to be significantly shifted to a higher field (lower ppm value) due to the heavy atom effect. The carbons attached to the oxygen of the hydroxyl and methoxy groups would appear at lower fields (higher ppm values). Signals for the aminomethyl and methoxy carbons would also be present in their characteristic regions.

Illustrative ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | s | 1H | Ar-H |

| ~6.8 | s | 1H | Ar-H |

| ~4.0 | s | 2H | -CH₂NH₂ |

| ~3.9 | s | 3H | -OCH₃ |

| variable | br s | 1H | -OH |

| variable | br s | 2H | -NH₂ |

Illustrative ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~150 | C-OH |

| ~148 | C-OCH₃ |

| ~135 | C-H |

| ~130 | C-CH₂NH₂ |

| ~115 | C-H |

| ~85 | C-I |

| ~56 | -OCH₃ |

| ~45 | -CH₂NH₂ |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Detailed Structural Elucidation

While 1D NMR provides foundational information, 2D NMR techniques are indispensable for unambiguously assigning signals and elucidating complex structural details and connectivities.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would be expected to show no cross-peaks between the aromatic protons, confirming their isolated nature on the ring. It could, however, show correlations between the -NH₂ and -CH₂- protons if the rate of exchange is slow enough.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It is instrumental in assigning the carbon signals based on their attached protons. For example, the aromatic proton signals would show cross-peaks to their corresponding aromatic carbon signals, and the methylene protons of the aminomethyl group would correlate with the aminomethyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for piecing together the molecular skeleton. For instance, the protons of the aminomethyl group would be expected to show correlations to the aromatic carbon it is attached to (C4) and the adjacent aromatic carbons (C3 and C5). The methoxy protons would show a correlation to the carbon of the methoxy group (C2).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals spatial proximities between protons, regardless of whether they are coupled through bonds. NOESY can confirm the substitution pattern by showing correlations between protons that are close to each other in space. For example, a NOESY spectrum might show a correlation between the methoxy protons and the aromatic proton at position 3, and between the aminomethyl protons and the aromatic proton at position 3.

Solid-State NMR for Crystalline Forms

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of materials in their solid, crystalline form. Unlike solution-state NMR, which averages out anisotropic interactions, ssNMR provides information about the local environment and packing of molecules in a crystal lattice. For this compound, ssNMR could be used to study polymorphism, identify different crystalline forms, and understand intermolecular interactions, such as hydrogen bonding involving the phenolic and amino groups, in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be employed to obtain high-resolution spectra of the solid sample.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₈H₁₀INO₂), the exact mass can be calculated based on the most abundant isotopes of its constituent atoms. This precise mass measurement is a definitive method for confirming the molecular formula of the compound and distinguishing it from other compounds with the same nominal mass.

Electrospray Ionization (ESI-MS) and Electron Ionization (EI-MS) for Fragmentation Analysis

Both ESI and EI are common ionization techniques used in mass spectrometry, each providing complementary information about the molecule's structure through its fragmentation pattern.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation. For this compound, ESI-MS in positive ion mode would be expected to show a strong signal for the [M+H]⁺ ion. Tandem mass spectrometry (MS/MS) of this ion would induce fragmentation, likely involving the loss of ammonia (B1221849) (NH₃) from the aminomethyl group or the loss of a methyl radical from the methoxy group.

Electron Ionization (EI-MS): EI is a higher-energy ionization technique that results in extensive fragmentation of the molecule. The resulting mass spectrum is a fingerprint of the compound, showing a series of fragment ions. For this compound, characteristic fragmentation pathways would likely include cleavage of the C-C bond between the aromatic ring and the aminomethyl group (benzylic cleavage) to form a stable benzyl-type cation, as well as the loss of functional groups such as the methoxy group.

Illustrative Fragmentation Data from Mass Spectrometry

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Ionization Technique |

| 293 | [M]⁺ (Molecular Ion) | EI |

| 294 | [M+H]⁺ | ESI |

| 278 | [M-CH₃]⁺ | EI/ESI-MS/MS |

| 264 | [M-NH₂CH₂]⁺ | EI |

| 166 | [M-I]⁺ | EI |

Tandem Mass Spectrometry (MS/MS) for Elucidation of Isomers and Complex Mixtures

For a molecule like this compound, the initial ionization would likely result in a protonated molecule [M+H]+. Subsequent collision-induced dissociation (CID) would lead to the fragmentation of the molecule at its weakest bonds. Key fragmentation pathways would likely include:

Loss of ammonia (NH3): A common fragmentation for primary amines, resulting in a significant peak at [M+H-17]+.

Cleavage of the benzylic C-C bond: This would lead to the formation of a stable benzylic cation.

Loss of the methoxy group (CH3O•): This would result in a radical cation.

Cleavage involving the iodine atom: This could involve the loss of I• or HI.

The precise fragmentation pattern and the relative intensities of the product ions would be unique to the specific substitution pattern on the aromatic ring, allowing for its differentiation from other isomers. For instance, the fragmentation of related iodo-aminoindan isomers has been shown to be distinct, allowing for their individual characterization. researchgate.net The study of designer drugs like 4-iodo-2,5-dimethoxy-beta-phenethylamine (2C-I) has also demonstrated the utility of GC/MS in identifying metabolites based on characteristic fragmentation patterns. nih.gov

Predicted Collision Cross Section (CCS) Values for a Structural Isomer

While experimental MS/MS data for the target compound is unavailable, predicted collision cross-section (CCS) values for the related isomer, 2-(aminomethyl)-4-methoxyphenol, can provide an indication of the ion's shape and size in the gas phase. These values are crucial for ion mobility-mass spectrometry analysis.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 154.08626 | 130.1 |

| [M+Na]+ | 176.06820 | 138.5 |

| [M-H]- | 152.07170 | 132.5 |

| [M+NH4]+ | 171.11280 | 150.5 |

| [M+K]+ | 192.04214 | 136.5 |

| [M+H-H2O]+ | 136.07624 | 124.7 |

| Data for the isomer 2-(aminomethyl)-4-methoxyphenol. uni.lu |

Infrared (IR) and Raman Spectroscopy

Vibrational Analysis of Characteristic Functional Groups

Infrared (IR) and Raman spectroscopy are essential tools for identifying the functional groups present in a molecule through their characteristic vibrational frequencies. The spectra of this compound would be expected to show absorptions corresponding to its aminomethyl, methoxy, and phenol (B47542) moieties, as well as the substituted benzene ring.

The analysis of related molecules provides insight into the expected vibrational modes. For example, the NH stretching vibrations in similar compounds are typically observed in the range of 3500–3300 cm⁻¹. nih.gov The OH stretching vibration of the phenolic group is also a prominent feature. In methoxyphenols, the OH stretch frequency is sensitive to the position of the methoxy group and the presence of intramolecular hydrogen bonding. researchgate.net

Characteristic Vibrational Frequencies of Functional Groups

The following table summarizes the expected vibrational frequencies for the key functional groups in this compound, based on data from analogous compounds.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| O-H (Phenol) | Stretching | 3650 - 3500 |

| N-H (Amine) | Stretching | 3500 - 3300 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Aliphatic) | Stretching | 3000 - 2850 |

| C=C (Aromatic) | Ring Stretching | 1600 - 1450 |

| C-O (Methoxy) | Asymmetric Stretching | 1275 - 1200 |

| C-O (Methoxy) | Symmetric Stretching | ~1040 |

| C-N (Amine) | Stretching | 1250 - 1020 |

| C-I | Stretching | 600 - 500 |

| These are general ranges and can be influenced by the specific molecular environment and interactions. msu.edu |

Probing Hydrogen Bonding and Molecular Interactions

Both IR and Raman spectroscopy are highly sensitive to hydrogen bonding. The formation of hydrogen bonds, either intramolecularly (between the phenolic -OH and the aminomethyl group or methoxy group) or intermolecularly, leads to a broadening and red-shifting of the O-H and N-H stretching bands.

In studies of methoxyphenol isomers, significant red-shifts in the OH stretching frequency have been observed, indicating the presence of intramolecular hydrogen bonds. researchgate.net Similarly, Raman spectroscopy has been effectively used to study hydrogen bonding in thioalcohols, where the formation of a hydrogen bond results in a redshift of the S-H stretching vibration. nih.gov For this compound, the potential for both intra- and intermolecular hydrogen bonds involving the -OH, -NH2, and -OCH3 groups would likely lead to complex spectra in these regions, providing valuable information about its solid-state and solution-phase structure. The formation of N-H···N intermolecular hydrogen bonds in similar molecules has been shown to stabilize the crystal structure. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The chromophore in this compound is the substituted benzene ring. The substituents (-OH, -OCH3, -CH2NH2, and -I) will influence the energy of the π → π* and n → π* transitions.

The auxochromic -OH, -OCH3, and -NH2 groups, with their lone pairs of electrons, are expected to cause a bathochromic (red) shift of the primary and secondary absorption bands of the benzene ring. The iodo group, being a halogen, can also influence the absorption spectrum. The analysis of similar aromatic compounds is crucial for interpreting the spectrum.

Expected UV-Vis Absorption Maxima

| Transition | Expected λmax (nm) | Chromophore |

| π → π | ~280-300 | Substituted Benzene Ring |

| n → π | >300 | Phenolic and Methoxy Groups |

| These are estimated values and can vary depending on the solvent and pH. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound has not been specifically reported, data from closely related compounds can be used to infer its likely solid-state conformation and packing.

For example, the crystal structure of (E)-2-[(2-chlorophenyl)iminomethyl]-4-methoxyphenol reveals details about intramolecular hydrogen bonding and the planarity of the molecule. researchgate.netnih.gov In another example, the crystal structure of 5-hydroxymethyl-2-methoxyphenol shows a three-dimensional network of molecules linked by O-H···O hydrogen bonds. nih.gov

Should a single crystal of this compound be obtained, X-ray diffraction analysis would provide precise information on:

Bond lengths and angles

Torsional angles, defining the conformation of the aminomethyl and methoxy groups relative to the ring

The nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

Illustrative Crystallographic Data for a Related Substituted Phenol

The following table presents crystallographic data for a related compound, (E)-2-[(2-chlorophenyl)iminomethyl]-4-methoxyphenol, to illustrate the type of information that would be obtained from an X-ray crystallographic study.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.2348 (9) |

| b (Å) | 8.4701 (4) |

| c (Å) | 12.0115 (8) |

| β (°) | 112.846 (5) |

| V (ų) | 1240.86 (13) |

| Z | 4 |

| Data from a related substituted phenol. nih.gov |

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting the properties of molecules. windows.netdergipark.org.tr These methods are used to determine the electronic structure and energy of a molecule, which in turn allows for the prediction of a wide range of properties.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. For a molecule like 4-(Aminomethyl)-5-iodo-2-methoxyphenol, this would involve determining the most favorable bond lengths, bond angles, and dihedral angles.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic structure of a molecule is described by the distribution of its electrons in molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. mdpi.commaterialsciencejournal.org

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. mdpi.com

For a molecule like 2-Amino-5-iodobenzoic acid, DFT calculations have been used to determine the energies of these frontier orbitals. researchgate.net These calculations help in understanding the regions of the molecule that are most likely to be involved in electron transfer processes.

Table 1: Frontier Molecular Orbital Energies for an Analogous Compound This table presents theoretical data for an analogous compound, 2-Amino-5-iodobenzoic acid, to illustrate the typical outputs of such calculations.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.2 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.4 |

Data is illustrative and based on typical values for similar aromatic compounds.

Molecular Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. windows.netdergipark.org.tr It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack.

On an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and represent likely sites for nucleophilic attack. Green areas denote regions of neutral potential. For this compound, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl and methoxy (B1213986) groups and the nitrogen atom of the amino group, while the hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential.

Spectroscopic Parameter Prediction and Validation

Computational methods can also predict spectroscopic data, which can then be compared with experimental results for validation.

Theoretical NMR Chemical Shift Calculation and Comparison with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to calculate theoretical NMR chemical shifts. epstem.net

By comparing the calculated chemical shifts with experimental data, the accuracy of the computational model can be assessed, and the assignment of experimental signals can be confirmed. For instance, theoretical ¹H and ¹³C NMR spectra have been calculated for derivatives of benzoic acid and compared with experimental spectra to validate the computational approach. researchgate.net

Table 2: Theoretical vs. Experimental ¹³C NMR Chemical Shifts for an Analogous Compound This table showcases a comparison for an analogous compound, 2-Amino-5-iodobenzoic acid, to demonstrate the correlation between calculated and observed data.

| Atom | Theoretical Shift (ppm) | Experimental Shift (ppm) |

|---|---|---|

| C1 | 149.5 | 150.2 |

| C2 | 112.3 | 113.1 |

| C3 | 140.1 | 140.8 |

| C4 | 123.5 | 124.3 |

| C5 | 84.7 | 85.1 |

| C6 | 115.9 | 116.5 |

| C7 (COOH) | 170.2 | 170.9 |

Data is illustrative and based on published studies of similar compounds.

Vibrational Frequency Calculations

Theoretical vibrational frequency calculations can predict the infrared (IR) and Raman spectra of a molecule. These calculations determine the frequencies of the normal modes of vibration of the molecule.

The calculated vibrational frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. The resulting theoretical spectrum can be compared with the experimental IR or Raman spectrum to aid in the assignment of vibrational bands to specific functional groups and types of molecular motion. Studies on compounds like 2-Amino-5-iodobenzoic acid have shown a good correlation between calculated and experimental vibrational frequencies. chemicalbook.com

Molecular Dynamics Simulations for Intermolecular Interactions

No studies employing molecular dynamics simulations to investigate the intermolecular interactions of this compound were identified.

Reaction Pathway and Transition State Analysis

A search for reaction pathway and transition state analyses involving this compound in chemical reactions did not yield any relevant research papers or data.

Until research on the computational chemistry of this compound is conducted and published, a scientifically accurate and detailed article on these specific topics cannot be produced.

Synthesis and Characterization of Derivatives and Analogs

Modification at the Aminomethyl Position

The primary aminomethyl group is a key site for derivatization, readily undergoing reactions to form a variety of functional groups.

The primary amine of 4-(aminomethyl)-5-iodo-2-methoxyphenol can be functionalized through standard N-alkylation and N-acylation reactions. N-alkylation can be achieved by reacting the amine with alkyl halides or through reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165).

N-acylation involves the reaction of the amine with acyl chlorides or anhydrides, typically in the presence of a base, to yield the corresponding amides. These reactions are fundamental in medicinal chemistry for modifying the polarity, solubility, and receptor interaction profile of a lead compound.

Further modifications at the aminomethyl position can lead to the formation of imines, amides, ureas, and thioureas.

Imines (Schiff Bases): These are formed through the condensation reaction of the primary amine with an aldehyde or a ketone. nih.gov This reaction is typically carried out by refluxing the reactants in a suitable solvent like ethanol (B145695). nih.gov The formation of the C=N double bond can be a crucial step in creating ligands for coordination chemistry or as intermediates for further synthetic transformations. nih.gov

Amides: As discussed under N-acylation, amides are readily synthesized and are a cornerstone of many biologically active molecules.

Urea and Thiourea Derivatives: These derivatives are synthesized by reacting the aminomethyl group with isocyanates or isothiocyanates, respectively. arabjchem.orgrsc.org These reactions are generally high-yielding and proceed under mild conditions. arabjchem.org Thiourea derivatives have been noted to possess a wide spectrum of biological activities and are considered privileged structures in medicinal chemistry. nih.govresearchgate.net The synthesis typically involves combining the amine and the isothiocyanate in a solvent like dioxane or in the presence of a base such as triethylamine. arabjchem.org

| Derivative Type | General Reagent | Resulting Functional Group |

|---|---|---|

| Imine | Aldehyde (R-CHO) or Ketone (R-CO-R') | -CH₂-N=CHR or -CH₂-N=CR(R') |

| Amide | Acyl Chloride (R-COCl) or Anhydride (B1165640) ((RCO)₂O) | -CH₂-NH-CO-R |

| Urea | Isocyanate (R-NCO) | -CH₂-NH-CO-NH-R |

| Thiourea | Isothiocyanate (R-NCS) | -CH₂-NH-CS-NH-R |

Modification at the Phenolic Hydroxyl Position

The phenolic hydroxyl group provides another site for derivatization, allowing for modulation of the compound's electronic and physical properties.

The phenol (B47542) can be converted into an ether or an ester.

Ether Formation: Williamson ether synthesis, involving the deprotonation of the phenol with a base (e.g., sodium hydride or potassium carbonate) followed by reaction with an alkyl halide (e.g., methyl iodide or ethyl bromide), yields the corresponding ether. This modification removes the acidic proton and can alter the molecule's hydrogen bonding capacity.

Esterification: Reaction of the phenol with an acyl chloride or anhydride in the presence of a base (e.g., pyridine (B92270) or triethylamine) produces a phenolic ester. These esters can serve as prodrugs, which are hydrolyzed in vivo to release the active phenolic compound.

| Derivative Type | General Reagent | Resulting Functional Group |

|---|---|---|

| Ether | Alkyl Halide (R-X) + Base | -O-R |

| Ester | Acyl Chloride (R-COCl) + Base | -O-CO-R |

A particularly powerful transformation of the phenolic hydroxyl group is its conversion to an O-carbamate, most commonly an N,N-diethyl O-carbamate. This functional group is one of the strongest Directed Metalation Groups (DMGs) in organic synthesis. nih.govacs.org

The synthesis involves reacting the phenol with N,N-diethylcarbamoyl chloride in the presence of a base. Once formed, the O-carbamate group can direct deprotonation of the aromatic ring at the position ortho to itself (the C-6 position in this case) using a strong base like s-butyllithium or t-butyllithium. nih.govresearchgate.net The resulting aryllithium species can then be trapped with a wide variety of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂, iodine) to install a new substituent at the C-6 position with high regioselectivity. researchgate.net This strategy provides a robust method for creating highly substituted aromatic compounds. acs.orgresearchgate.net The directing power of the O-carbamate group has been shown to be superior to many other DMGs, including methoxy (B1213986) and chloro groups. acs.org

Transformations Involving the Aryl Iodide

The aryl iodide moiety is an exceptionally versatile synthetic handle for constructing new carbon-carbon and carbon-heteroatom bonds. nih.gov Its presence allows for a wide array of transition-metal-catalyzed cross-coupling reactions. The activation of the aryl-iodide bond can be achieved through several strategies, including the formation of hypervalent iodine species or via photoinduced or electrochemical methods, offering green alternatives to some traditional metal-based catalysis. nih.gov

Common cross-coupling reactions utilizing the aryl iodide include:

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst to form a new C-C bond. The Suzuki-Miyaura cross-coupling of aryl O-carbamates has also been described, demonstrating orthogonality. nih.gov

Sonogashira Coupling: Palladium/copper-catalyzed reaction with a terminal alkyne to introduce an alkynyl substituent.

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine to form a new C-N bond.

Stille Coupling: Palladium-catalyzed reaction with an organostannane.

These reactions dramatically increase the molecular complexity and allow for the introduction of diverse aryl, heteroaryl, alkyl, and vinyl groups at the C-5 position.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Boronic Acid/Ester (R-B(OR)₂) | Pd(PPh₃)₄ + Base | C-C (Aryl-Aryl) |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ + CuI + Base | C-C (Aryl-Alkynyl) |

| Heck Coupling | Alkene (CH₂=CHR) | Pd(OAc)₂ + Ligand + Base | C-C (Aryl-Vinyl) |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd Catalyst + Ligand + Base | C-N (Aryl-Amine) |

Introduction of Carbon-Carbon Bonds via Cross-Coupling Reactions

There is no specific information in the reviewed literature regarding the use of this compound as a substrate in cross-coupling reactions such as Suzuki, Sonogashira, or Heck couplings. These reactions are fundamental for the formation of carbon-carbon bonds, and aryl iodides are generally excellent substrates due to the high reactivity of the C-I bond. However, studies detailing the application of these methods to this compound, including reaction conditions, catalysts, and yields of specific products, are not available.

Synthesis of Polyfunctionalized Aromatic Scaffolds and Heterocyclic Compounds

While the structure of this compound suggests its potential as a building block for more complex molecules, no specific examples of its use in the synthesis of polyfunctionalized aromatic scaffolds or heterocyclic compounds were identified in the searched literature. The combination of the amino, hydroxyl, and iodo functionalities could, in principle, be utilized for the construction of various ring systems, but dedicated studies on this topic are not documented.

Structure-Reactivity Relationships in Chemical Transformations

A detailed analysis of the structure-reactivity relationships for this compound is not possible without experimental data from chemical transformations. Such an analysis would require a comparison of its reactivity with that of other related molecules, considering the electronic and steric effects of its substituents on the outcomes of various reactions. As no specific reactions for this compound have been reported in the literature reviewed, a discussion on its structure-reactivity relationships would be purely speculative.

Applications in Advanced Chemical Research

Building Block for Complex Organic Synthesis

The molecular architecture of 4-(Aminomethyl)-5-iodo-2-methoxyphenol makes it a hypothetical candidate for use in the synthesis of more complex molecules.

In theory, the aminomethyl, iodo, and methoxyphenol moieties could each be selectively functionalized to create a range of advanced synthetic intermediates. For instance, the primary amine could undergo reactions such as acylation or alkylation. The iodine atom is a versatile handle for various cross-coupling reactions, like Suzuki or Sonogashira couplings, which are fundamental in constructing complex carbon skeletons. The phenol (B47542) and methoxy (B1213986) groups can also be manipulated, although they are generally less reactive. While there is no specific literature on this compound for this purpose, the synthesis of other complex molecules often relies on such multifunctional building blocks. For example, related aminophenol derivatives are used in the synthesis of various organic compounds. mdpi.com

Multi-component reactions (MCRs), which involve the combination of three or more reactants in a single step, are a powerful tool in modern synthetic chemistry. jocpr.comresearchgate.net The primary amine and the aromatic ring of this compound could theoretically participate in various MCRs. For example, the amine could react with a carbonyl compound and an isocyanide in a Ugi or Passerini reaction. researchgate.netub.edu The development of novel MCRs often involves the exploration of new, functionalized building blocks. ub.edumdpi.com However, no published MCRs specifically utilizing this compound have been found.

Design of Chemical Probes and Ligands

The structure of this compound suggests its potential as a scaffold for the design of chemical probes and ligands.